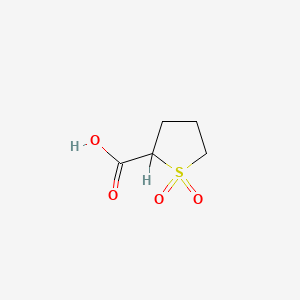

1,1-dioxothiolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c6-5(7)4-2-1-3-10(4,8)9/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZCAAIAOJHFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301003 | |

| Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80548-40-9 | |

| Record name | 80548-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,1-dioxothiolane-2-carboxylic acid

Introduction: The Significance of the Sulfone Moiety in Carboxylic Acids

In the landscape of modern drug discovery and materials science, the incorporation of sulfone groups into organic scaffolds represents a powerful strategy for modulating physicochemical and biological properties. The 1,1-dioxothiolane (or sulfolane) ring, a saturated five-membered cyclic sulfone, is a particularly noteworthy pharmacophore. Its rigid, polar nature, and its ability to act as a hydrogen bond acceptor can significantly influence the solubility, metabolic stability, and target-binding affinity of a molecule. When combined with a carboxylic acid functionality, as in 1,1-dioxothiolane-2-carboxylic acid, the resulting molecule becomes a versatile building block for the synthesis of more complex chemical entities with potential applications in medicinal chemistry and polymer science.

This technical guide provides a comprehensive overview of a robust synthetic route to 1,1-dioxothiolane-2-carboxylic acid and details the analytical techniques essential for its thorough characterization. The methodologies described herein are designed to be both reproducible and scalable, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Strategic Synthesis of 1,1-dioxothiolane-2-carboxylic acid

The synthesis of 1,1-dioxothiolane-2-carboxylic acid is most effectively achieved through a two-step process, commencing with the preparation of the precursor, tetrahydrothiophene-2-carboxylic acid, followed by its selective oxidation to the corresponding sulfone. This approach ensures high yields and purity of the final product.

Part 1: Synthesis of Tetrahydrothiophene-2-carboxylic acid

The initial step involves the hydrolysis of commercially available tetrahydrothiophene-2-carbonitrile. This reaction proceeds under acidic conditions, effectively converting the nitrile group to a carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydrothiophene-2-carbonitrile (1 equivalent) and a 6M aqueous solution of hydrochloric acid (10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford tetrahydrothiophene-2-carboxylic acid as a white solid.[1]

Causality Behind Experimental Choices:

-

Acidic Hydrolysis: The use of a strong acid like HCl is crucial for the complete hydrolysis of the nitrile. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis to the carboxylic acid.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction, ensuring a reasonable reaction rate.

-

Extractive Work-up: The use of ethyl acetate allows for the efficient extraction of the desired carboxylic acid from the aqueous acidic medium. The subsequent brine wash removes any residual water from the organic phase.

Part 2: Oxidation of Tetrahydrothiophene-2-carboxylic acid to 1,1-dioxothiolane-2-carboxylic acid

The second and final step is the oxidation of the sulfide in tetrahydrothiophene-2-carboxylic acid to a sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in a suitable solvent like acetic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydrothiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath and add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25°C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any unreacted hydrogen peroxide. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield 1,1-dioxothiolane-2-carboxylic acid as a white crystalline solid.

Causality Behind Experimental Choices:

-

Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a clean and efficient oxidizing agent for this transformation, with water being the only byproduct. The use of a slight excess ensures the complete conversion of the sulfide to the sulfone.

-

Acetic Acid as Solvent: Acetic acid is an excellent solvent for both the starting material and the oxidant, facilitating a homogeneous reaction mixture. It also acts as a catalyst for the oxidation process.

-

Temperature Control: The initial cooling during the addition of hydrogen peroxide is a critical safety measure to control the exothermic nature of the oxidation reaction and prevent runaway reactions.

-

Sodium Sulfite Quench: This step is essential to neutralize any remaining hydrogen peroxide, which can be hazardous during the solvent removal process.

Comprehensive Characterization of 1,1-dioxothiolane-2-carboxylic acid

Thorough characterization is imperative to confirm the structure and purity of the synthesized 1,1-dioxothiolane-2-carboxylic acid. A combination of spectroscopic and spectrometric techniques should be employed.

Summary of Analytical Data:

| Analytical Technique | Expected Observations |

| Molecular Formula | C₅H₈O₄S[2][3] |

| Molecular Weight | 164.18 g/mol [2][3] |

| ¹H NMR | Carboxylic acid proton (singlet, ~10-13 ppm), methine proton alpha to sulfone and carboxyl groups, and methylene protons of the thiolane ring. |

| ¹³C NMR | Carbonyl carbon (~170-185 ppm), methine carbon alpha to sulfone and carboxyl groups, and methylene carbons of the thiolane ring.[4] |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), and strong S=O stretches (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).[5][6][7][8] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 164. Plausible fragments corresponding to the loss of H₂O, CO₂, and SO₂. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton in the region of 10-13 ppm.[4][5] The methine proton at the 2-position, being alpha to both the electron-withdrawing sulfone and carboxylic acid groups, will appear as a downfield multiplet. The remaining methylene protons of the thiolane ring will exhibit complex multiplet patterns due to diastereotopicity and spin-spin coupling.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon between 170 and 185 ppm.[4] The methine carbon at the 2-position will also be significantly deshielded. The signals for the three methylene carbons of the thiolane ring will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the sulfone group.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the functional groups present in 1,1-dioxothiolane-2-carboxylic acid.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[5][6][7][8]

-

C=O Stretch: A sharp and intense absorption band should be observed around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[8]

-

S=O Stretches: Two strong absorption bands are anticipated for the sulfone group: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 164 g/mol .

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]).[9] Additionally, fragmentation of the sulfolane ring, such as the loss of SO₂, is a plausible pathway.

Conclusion

This technical guide has outlined a reliable and well-rationalized synthetic route for the preparation of 1,1-dioxothiolane-2-carboxylic acid. The detailed experimental protocols, coupled with a comprehensive guide to the characterization of the final product, provide researchers and drug development professionals with the necessary tools to synthesize and validate this valuable chemical building block. The principles and techniques discussed herein are grounded in established organic chemistry and are intended to be a practical resource for the scientific community.

References

- Starchenkov, I. B., et al. "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts." ARKIVOC, vol. 2004, no. xi, 2004, pp. 53-60.

-

Starchenkov, I. B., et al. "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts." ResearchGate, 2004. [Link]

- Hünig, S., and Lücke, E. "docosanedioic acid." Organic Syntheses, vol. 43, 1963, p. 34.

-

Neves, R., et al. "Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview." YouTube, 20 Jan. 2023. [Link]

-

Organic Chemistry Portal. "Tetrahydrothiophene synthesis." Organic Chemistry Portal. [Link]

- Clason, G. "1,2-Dithiolane-3-carboxylic Acid." Acta Chemica Scandinavica, vol. 9, 1955, pp. 178-180.

- Pestana, R. E., et al. "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides." Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 1344-1354.

-

LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 2025. [Link]

- Hay, M. B., and Myneni, S. C. B. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta, vol. 71, no. 13, 2007, pp. 3246-3258.

- Pal'chikov, V. A., et al. "Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments." Russian Journal of Organic Chemistry, vol. 54, no. 7, 2018, pp. 1061-1070.

-

National Center for Biotechnology Information. "1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid." PubChem. [Link]

- ScienceDirect.

- Google Patents.

- National Center for Biotechnology Information. "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt." PubMed Central, 2017.

-

Organic Chemistry Portal. "Synthesis of carboxylic acids by oxidation of alkenes." Organic Chemistry Portal. [Link]

-

PubChemLite. "1,1-dioxo-1lambda6-thiolane-2-carboxylic acid." PubChemLite. [Link]

-

SpectraBase. "1,2-Oxathiolane-2,2-dioxide." SpectraBase. [Link]

- Al-Masoudi, W. A. "Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst." Kuwait Journal of Science, vol. 46, no. 4, 2019.

-

University of Calgary. "IR: carboxylic acids." University of Calgary. [Link]

- MacDonald, B. F., et al. "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride." ACS Omega, vol. 7, no. 1, 2022, pp. 1234-1238.

- MDPI. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview." Molecules, vol. 26, no. 11, 2021, p. 3322.

-

YouTube. "PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE." YouTube, 6 Mar. 2020. [Link]

-

Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy Online, 1 Jan. 2018. [Link]

- ResearchGate. "13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values).

-

LibreTexts. "6.7: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 2025. [Link]

-

YouTube. "Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives." YouTube, 14 Mar. 2024. [Link]

-

LibreTexts. "8.10: Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts, 2021. [Link]

Sources

- 1. Tetrahydrothiophene-2-carboxylic acid | 19418-11-2 | Benchchem [benchchem.com]

- 2. 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid | C5H8O4S | CID 284518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1,1-dioxo-1lambda6-thiolane-2-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

1,1-dioxothiolane-2-carboxylic acid CAS number and structure elucidation

An In-depth Technical Guide: 1,1-Dioxothiolane-2-carboxylic Acid (CAS: 80548-40-9): Synthesis, Structure Elucidation, and Spectroscopic Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxothiolane-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered saturated ring containing a sulfone group, with a carboxylic acid substituent at the C2 position. The presence of the rigid, polar sulfone moiety combined with the acidic carboxyl group makes it an intriguing building block for medicinal chemistry and materials science. The sulfone group acts as a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups, while the carboxylic acid provides a handle for further chemical modification, such as amide bond formation. This guide provides a comprehensive overview of its synthesis, detailed structural elucidation through modern spectroscopic techniques, and key physicochemical properties, offering field-proven insights for its practical application in a research setting.

Core Physicochemical Properties

A foundational understanding begins with the key identifiers and properties of the molecule. This data, consolidated from authoritative chemical databases, provides the primary reference points for experimental design.[1]

| Property | Value | Source |

| CAS Number | 80548-40-9 | PubChem[1] |

| Molecular Formula | C₅H₈O₄S | PubChem[1] |

| Molecular Weight | 164.18 g/mol | PubChem[1] |

| IUPAC Name | 1,1-dioxothiolane-2-carboxylic acid | PubChem[1] |

| Canonical SMILES | C1CC(S(=O)(=O)C1)C(=O)O | PubChem[1] |

| Monoisotopic Mass | 164.01432991 Da | PubChem[1] |

| Topological Polar Surface Area | 79.8 Ų | PubChem[1] |

Proposed Synthesis and Experimental Protocol

The structure of 1,1-dioxothiolane-2-carboxylic acid lends itself to a direct and reliable synthetic approach: the oxidation of its sulfide precursor, tetrahydrothiophene-2-carboxylic acid.

Causality of Synthetic Choice

Oxidation of sulfides to sulfones is a fundamental and high-yielding transformation in organic chemistry. Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this purpose. The reaction is typically clean, and the starting material is commercially available, making this a robust and accessible route for laboratory-scale synthesis. The use of a stoichiometric amount of a strong oxidant ensures the full conversion of the sulfide to the sulfone without significant side reactions on the aliphatic ring or the carboxylic acid.

Diagram of Synthetic Workflow

Caption: Proposed workflow for the synthesis of 1,1-dioxothiolane-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product whose spectroscopic data matches the elucidated structure in the following section.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiophene-2-carboxylic acid (1.32 g, 10 mmol).

-

Dissolve the starting material in glacial acetic acid (20 mL). Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

-

Oxidation:

-

Slowly add 30% aqueous hydrogen peroxide (3.4 mL, 30 mmol, 3 equivalents) dropwise to the stirring solution over 15-20 minutes.

-

Causality: The slow, dropwise addition at low temperature is critical to control the exothermicity of the oxidation reaction and prevent runaway side reactions. Acetic acid serves as a suitable solvent that is stable to the oxidizing conditions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture again in an ice bath.

-

Carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no peroxides remain.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Add 20 mL of deionized water to the residue. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 1,1-dioxothiolane-2-carboxylic acid as a crystalline solid.

-

Structure Elucidation via Spectroscopic Analysis

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Diagram of Key Structural Features for NMR Analysis

Caption: Key proton and carbon environments for NMR spectroscopic analysis.

A. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

-

Expected Signals:

-

δ 10.0 - 12.0 ppm (broad singlet, 1H): This highly deshielded signal is characteristic of the carboxylic acid proton (-COOH).[2] Its broadness is a result of hydrogen bonding and chemical exchange.

-

δ 4.0 - 4.5 ppm (multiplet, 1H): This signal corresponds to the proton at the C2 position. It is significantly deshielded due to the strong electron-withdrawing effects of both the adjacent sulfone group (S(=O)₂) and the carboxylic acid group. Its multiplicity will likely be a doublet of doublets (dd) due to coupling with the two non-equivalent protons at C3.

-

δ 3.2 - 3.6 ppm (multiplet, 2H): These are the protons at the C5 position, adjacent to the sulfone group. They are deshielded by the sulfone but less so than the C2 proton.

-

δ 2.0 - 2.6 ppm (multiplet, 4H): These signals arise from the protons at the C3 and C4 positions. They are the most upfield of the ring protons, being further from the electron-withdrawing groups.

-

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

-

Expected Signals:

-

δ 170 - 180 ppm: The carbonyl carbon of the carboxylic acid group. This is the most downfield signal, typical for this functional group.[3]

-

δ 60 - 70 ppm: The carbon at the C2 position. It is deshielded by its direct attachment to both the sulfone and carboxyl groups.

-

δ 50 - 60 ppm: The carbon at the C5 position, deshielded by the adjacent sulfone group.

-

δ 20 - 30 ppm: The carbons at the C3 and C4 positions, which are the most shielded carbons in the aliphatic ring.

-

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expected Characteristic Bands:

-

3300 - 2500 cm⁻¹ (very broad, strong): This band is the hallmark of a carboxylic acid, corresponding to the O-H stretching vibration, broadened extensively by hydrogen bonding.[4][5]

-

1725 - 1700 cm⁻¹ (sharp, very strong): This intense absorption is due to the C=O (carbonyl) stretching of the carboxylic acid.[5][6]

-

1350 - 1300 cm⁻¹ and 1160 - 1120 cm⁻¹ (strong): These two distinct, strong bands are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively.

-

1320 - 1210 cm⁻¹ (medium): This absorption corresponds to the C-O stretching vibration of the carboxylic acid.[4]

-

D. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Expected Observations (Electrospray Ionization - ESI):

-

Negative Mode [M-H]⁻: The most prominent ion expected in negative mode ESI-MS would be the deprotonated molecule at an m/z corresponding to (164.01 - 1.01) = 163.00. Carboxylic acids readily lose a proton to form stable carboxylate anions.[7]

-

Positive Mode [M+H]⁺ and [M+Na]⁺: In positive mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are expected at m/z 165.02 and 187.00, respectively.[8]

-

Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion. Another potential fragmentation is the loss of the entire carboxylic acid group (-COOH, 45 Da).

-

| Ion Type | Predicted m/z | Mode | Rationale |

| [M-H]⁻ | 163.007 | Negative | Deprotonation of the acidic carboxylic acid. |

| [M+H]⁺ | 165.022 | Positive | Protonation, likely on a sulfone or carbonyl oxygen. |

| [M+Na]⁺ | 187.004 | Positive | Formation of a sodium adduct. |

Safety and Handling

Based on GHS classifications provided by the European Chemicals Agency (ECHA), this compound should be handled with appropriate care.[1]

-

Hazards:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautions:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

References

-

PubChem Compound Summary for CID 284518, 1,1-dioxothiolane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids... University of Cambridge Repository. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

1,1-dioxo-1lambda6-thiolane-2-carboxylic acid - Predicted MS/MS. PubChem. [Link]

-

Mass Spectrometry of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid | C5H8O4S | CID 284518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. PubChemLite - 1,1-dioxo-1lambda6-thiolane-2-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Therapeutic Potential of Novel 1,1-Dioxothiolane-2-Carboxylic Acid Derivatives

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the emerging class of 1,1-dioxothiolane-2-carboxylic acid derivatives. By leveraging established principles of medicinal chemistry and pharmacology, this document outlines the synthesis, potential mechanisms of action, and detailed protocols for evaluating the therapeutic applications of these promising compounds. This guide is designed to be a practical roadmap for exploring their potential as anticonvulsant, anti-inflammatory, and anticancer agents.

The Scientific Rationale: Why 1,1-Dioxothiolane-2-Carboxylic Acid Derivatives?

The 1,1-dioxothiolane (sulfolane) scaffold is a five-membered heterocyclic ring containing a sulfone group. This core structure imparts notable chemical stability and polarity. The introduction of a carboxylic acid at the 2-position provides a critical functional group for interaction with biological targets, making these derivatives attractive for drug design. While this specific class of compounds is novel and underexplored, the broader family of sulfone-containing molecules has demonstrated significant therapeutic potential, providing a strong rationale for the investigation of these unique derivatives.

Synthesis of the Core Scaffold and its Analogs

A key step in exploring the therapeutic potential of these novel compounds is their synthesis. Based on established organic chemistry principles, a plausible synthetic route to 1,1-dioxothiolane-2-carboxylic acid and its derivatives can be proposed.

Proposed Synthetic Pathway

A potential synthetic approach involves the oxidation of a suitable thiophene precursor. For example, 2-thiophenecarboxylic acid can be subjected to a reduction followed by oxidation of the sulfur atom to the sulfone.

Experimental Protocol: Proposed Synthesis of 1,1-Dioxothiolane-2-Carboxylic Acid

-

Hydrogenation of Thiophene Precursor: In a high-pressure reactor, dissolve 2-thiophenecarboxylic acid in a suitable solvent such as methanol. Add a hydrogenation catalyst (e.g., Raney Nickel). Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. Monitor the reaction until the thiophene ring is fully saturated to yield tetrahydrothiophene-2-carboxylic acid.

-

Oxidation to the Sulfone: Dissolve the resulting tetrahydrothiophene-2-carboxylic acid in a suitable solvent like acetic acid. Add an oxidizing agent, such as hydrogen peroxide, dropwise at a controlled temperature. Stir the reaction mixture until the oxidation of the sulfide to the sulfone is complete, as monitored by thin-layer chromatography (TLC).

-

Purification: The final product, 1,1-dioxothiolane-2-carboxylic acid, can be isolated and purified using standard techniques such as crystallization or column chromatography.

This core scaffold can then be further modified at the carboxylic acid group (e.g., to form amides or esters) to generate a library of derivatives for biological screening.

Potential Therapeutic Applications and Evaluation Protocols

The structural features of 1,1-dioxothiolane-2-carboxylic acid derivatives suggest their potential in several therapeutic areas. Below are detailed protocols for evaluating these potential applications.

Anticonvulsant Activity

The polarity and hydrogen bonding capacity of the sulfone and carboxylic acid groups may allow these molecules to interact with ion channels or receptors in the central nervous system.[1][2]

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Model) [3][4]

-

Animal Model: Use adult male mice (e.g., Swiss albino).

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline with a small amount of DMSO) and a positive control (e.g., phenytoin) should be included.

-

Induction of Seizures: After a set pretreatment time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure.

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated.

Logical Relationship: Anticonvulsant Mechanism of Action

Caption: Workflow for in vitro anti-inflammatory screening.

Anticancer Activity

The unique structure of these derivatives may allow them to interfere with cancer cell proliferation or survival pathways.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [5][6][7]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates. [8]2. Compound Exposure: After 24 hours, treat the cells with a range of concentrations of the test compounds.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Quantitative Data Summary: Hypothetical Anticancer Activity

| Derivative | Cell Line | IC50 (µM) |

| Compound X | MCF-7 | 15.2 |

| Compound Y | A549 | 28.7 |

| Compound Z | HeLa | 9.8 |

Structure-Activity Relationship (SAR) and Optimization

Systematic modification of the 1,1-dioxothiolane-2-carboxylic acid scaffold will be crucial for optimizing biological activity. Key modifications could include:

-

Amide and Ester Formation: Converting the carboxylic acid to a variety of amides and esters to explore different interactions with biological targets.

-

Ring Substitutions: Introducing substituents on the thiolane ring to modulate lipophilicity and steric properties.

-

Chiral Separation: As the 2-position is a chiral center, separating and testing individual enantiomers may reveal stereospecific activity.

Conclusion and Future Directions

The novel class of 1,1-dioxothiolane-2-carboxylic acid derivatives presents a promising, yet largely unexplored, area for drug discovery. The synthetic accessibility and potential for diverse biological activity make this scaffold an exciting starting point for developing new therapeutics. Future work should focus on synthesizing a library of these compounds and screening them in the detailed assays outlined in this guide to uncover their full therapeutic potential. Elucidating their precise mechanisms of action and optimizing their pharmacokinetic properties will be critical next steps in their development.

References

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules. [Link]

-

Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

-

Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. [Link]

-

Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry. [Link]

-

The hydroxycarboxylic acid receptor HCA2 is required for the protective effect of ketogenic diet in epilepsy. Pharmacological Research. [Link]

-

Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. Pharmacognosy Magazine. [Link]

-

Anti-inflammatory and anti-oxidant effects of combination between sulforaphane and acetaminophen in LPS-stimulated RAW 264.7 macrophage cells. Food and Chemical Toxicology. [Link]

-

Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry. [Link]

-

Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Molecules. [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

Inhibition of Inflammatory Mediators by Neobavaisoflavone in Activated RAW264.7 Macrophages. ResearchGate. [Link]

-

Exploring the anti-inflammatory activity of sulforaphane. ResearchGate. [Link]

-

Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

-

Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. ResearchGate. [Link]

-

Synthesis and in vitro cytotoxicity of 1,3-dioxoindan-2-carboxylic acid arylamides. ResearchGate. [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsia. [Link]

-

(PDF) Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ResearchGate. [Link]

-

Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. Pharmacognosy Magazine. [Link]

-

Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules. [Link]

- Preparation method of 2-thiophenecarboxylic acid.

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare. [Link]

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

-

Mechanisms of action of antiepileptic drugs. US National Library of Medicine. [Link]

-

Synergism between luteolin and sulforaphane in anti-inflammation. Food & Function. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Semantic Scholar. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anticancer Drugs. [Link]

-

Antiepileptic drug mechanisms of action. Epilepsia. [Link]

-

Pro- And Anti-Inflammatory Effects of Sulforaphane on Placental Cytokine Production. Journal of Reproductive Immunology. [Link]

-

Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry Conferences 2022. [Link]

-

Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. [Link]

-

Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. [Link]

-

Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. [Link]

-

Researchers synthesise potential anticancer compounds. Drug Target Review. [Link]

-

Mechanisms of antiepileptic drug action. Pediatric Neurology. [Link]

-

Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules. [Link]

-

Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. [Link]

-

Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Current Pharmaceutical Analysis. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Antiepileptic drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 4. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atcc.org [atcc.org]

- 8. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid 1,1-Dioxide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide, a molecule integrating a sulfolane moiety with a carboxylic acid functional group, stands as a compound of significant interest in medicinal chemistry and materials science. The sulfolane group, known for its high polarity, thermal and chemical stability, imparts unique physicochemical properties to the parent molecule. This guide provides a comprehensive technical overview of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide, covering its synthesis, chemical characteristics, and exploring its potential, albeit currently under-investigated, applications in drug development and as a versatile chemical building block. By examining the established chemistry of its constituent functional groups, this document aims to provide a foundational understanding and inspire further research into this promising molecule.

Introduction: The Sulfolane Scaffold in Functional Molecules

The sulfolane ring, a five-membered saturated heterocycle containing a sulfone group, is a cornerstone of industrial chemistry, most notably as a highly effective polar aprotic solvent in extractive distillation and various chemical reactions.[1] Its inherent properties, including high thermal stability, chemical inertness, and miscibility with water, make it an attractive scaffold for the design of functional molecules.[2] The introduction of a carboxylic acid group at the 2-position of the tetrahydrothiophene 1,1-dioxide ring creates a bifunctional molecule with intriguing potential. This guide delves into the specifics of this compound, offering a Senior Application Scientist's perspective on its synthesis, properties, and the logical extrapolation of its potential applications in the absence of extensive direct research.

Synthesis and Manufacturing Routes

The synthesis of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide is not extensively detailed in publicly available literature, suggesting it is more of a specialty chemical or a research intermediate. However, a logical and scientifically sound synthetic strategy can be devised based on established chemical principles, primarily involving the synthesis of a precursor followed by oxidation.

A plausible synthetic pathway involves a two-step process:

-

Synthesis of the Precursor: Tetrahydrothiophene-2-carboxylic Acid: This can be achieved through the hydrogenation of its unsaturated analog, thiophene-2-carboxylic acid.

-

Oxidation to the 1,1-Dioxide: The synthesized tetrahydrothiophene-2-carboxylic acid is then oxidized to form the final product.

Step 1: Synthesis of Tetrahydrothiophene-2-carboxylic Acid

The initial step focuses on obtaining the saturated heterocyclic carboxylic acid.

-

Starting Material: Thiophene-2-carboxylic acid is a readily available commercial compound.[1]

-

Reaction: Catalytic hydrogenation is a standard and effective method for the saturation of aromatic rings.

Experimental Protocol: Catalytic Hydrogenation of Thiophene-2-carboxylic Acid

-

Catalyst Preparation: A heterogeneous catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al2O3) is prepared in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure reactor.

-

Reaction Setup: Thiophene-2-carboxylic acid is dissolved in the chosen solvent and added to the reactor containing the catalyst.

-

Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is then heated (usually to 50-100 °C) and stirred vigorously for several hours until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude tetrahydrothiophene-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the desired product in high purity.

Step 2: Oxidation to Tetrahydrothiophene-2-carboxylic Acid 1,1-Dioxide

The oxidation of the sulfide to a sulfone is a critical step. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.

Experimental Protocol: Oxidation of Tetrahydrothiophene-2-carboxylic Acid

-

Reaction Setup: Tetrahydrothiophene-2-carboxylic acid is dissolved in a suitable solvent that is resistant to oxidation, such as acetic acid or a mixture of acetic acid and water.

-

Oxidation: A stoichiometric excess of hydrogen peroxide (typically 30% aqueous solution) is added dropwise to the solution at a controlled temperature, often with cooling to prevent runaway reactions. The reaction can be catalyzed by various metal catalysts to improve efficiency and selectivity.[3]

-

Monitoring: The progress of the oxidation can be monitored by TLC or NMR spectroscopy to ensure the complete conversion of the sulfide to the sulfone.

-

Work-up: Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite. The product can then be extracted with a suitable organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final tetrahydrothiophene-2-carboxylic acid 1,1-dioxide.

Diagram: Synthetic Pathway

Caption: Proposed synthetic route to the target molecule.

Physicochemical Properties

The combination of the sulfone and carboxylic acid functionalities dictates the physicochemical properties of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide.

| Property | Value | Source |

| Molecular Formula | C5H8O4S | [4] |

| Molecular Weight | 164.18 g/mol | [4] |

| Appearance | Brown to yellow solid | - |

| Melting Point | 126-127 °C | - |

| Solubility | Expected to be soluble in polar solvents like water, alcohols, and DMSO due to the presence of the polar sulfone and carboxylic acid groups. | Inferred |

| pKa | The carboxylic acid proton is expected to be acidic, with a pKa value likely in the range of 3-5. | Inferred |

| Stability | The sulfolane ring is known for its high thermal and chemical stability.[2] The molecule is expected to be stable under normal conditions. | Inferred |

Chemical Reactivity and Derivatization

The presence of two distinct functional groups, the sulfone and the carboxylic acid, allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, providing access to a variety of derivatives.[5]

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

-

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) produces amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Decarboxylation: While challenging, decarboxylation to yield sulfolane is a potential transformation under harsh conditions.[6]

Reactivity of the Sulfolane Ring

The sulfolane ring is generally inert to many reaction conditions. However, the protons alpha to the sulfone and carboxylic acid groups can be acidic and may be removed by strong bases, allowing for further functionalization at that position.

Diagram: Derivatization Potential

Caption: Potential derivatization pathways of the target molecule.

Potential Applications in Drug Development: A Forward-Looking Perspective

While direct pharmacological studies on tetrahydrothiophene-2-carboxylic acid 1,1-dioxide are scarce, its structural features suggest several promising avenues for investigation in drug discovery. The sulfone group is a known pharmacophore present in a number of approved drugs.[4]

Bioisosteric Replacement of Carboxylic Acids

In medicinal chemistry, the replacement of a carboxylic acid with a bioisostere is a common strategy to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[7] The sulfone group can act as a non-classical, non-ionizable bioisostere for a carboxylic acid in certain contexts, potentially offering improved cell permeability and metabolic stability.[8]

As a Scaffold for Novel Therapeutics

The rigid, polar nature of the sulfolane ring can serve as a scaffold to orient other pharmacophoric groups in three-dimensional space, facilitating interactions with biological targets. The carboxylic acid handle allows for the straightforward attachment of various functionalities to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

Given the broad range of biological activities associated with sulfur-containing heterocycles, derivatives of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide could be explored for a variety of therapeutic applications, including:

-

Anti-inflammatory Agents: Thiophene-based compounds have shown anti-inflammatory properties.[9]

-

Antibacterial Agents: Sulfur-containing compounds are known for their antibacterial activity.[4]

-

Enzyme Inhibitors: The sulfone group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.

It is crucial to emphasize that these are theoretical applications based on the chemical structure and the known activities of related compounds. Rigorous biological testing is required to validate these hypotheses.

Conclusion and Future Outlook

Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide is a molecule with a unique combination of a stable, polar sulfolane core and a reactive carboxylic acid handle. While its synthesis is achievable through established chemical transformations, its full potential as a building block in medicinal chemistry and materials science remains largely untapped. The insights provided in this guide, based on fundamental chemical principles and the known properties of its constituent parts, are intended to serve as a catalyst for further investigation. Future research should focus on developing efficient and scalable synthetic routes, thoroughly characterizing its physicochemical properties, and exploring its biological activity in various therapeutic areas. As the demand for novel chemical scaffolds in drug discovery continues to grow, tetrahydrothiophene-2-carboxylic acid 1,1-dioxide presents a compelling candidate for exploration.

References

-

Sulfolane. (2023). In Wikipedia. [Link]

-

U.S. National Library of Medicine. (n.d.). Sulfolane. PubChem. [Link]

-

Global Specialty Chemical Co. (n.d.). Sulfolane Applications. [Link]

-

Taylor & Francis. (n.d.). Sulfolane – Knowledge and References. [Link]

- Maciuca, A. L., et al. (2008). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides.

-

Thiophene-2-carboxylic acid. (2023). In Wikipedia. [Link]

- Espenson, J. H., & Ho, M. S. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(23), 5284–5288.

- Claus, P., et al. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(10), 1646-1651.

- Beilstein-Institut. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1234-1242.

- Pal'chikov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.

- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(8), 3709-3716.

-

Maciuca, A. L., et al. (2008). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides. ResearchGate. [Link]

- O'Brien, C. J., et al. (2011). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 15(3), 589-593.

-

Letcher, T. M., & Naicker, P. K. (2001). Phase equilibrium studies of sulfolane mixtures containing carboxylic acids. DUT Open Scholar. [Link]

- Google Patents. (2010). Preparation method of 2-thiophenecarboxylic acid.

-

Espenson, J. H., & Ho, M. S. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

- Google Patents. (1987).

-

Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

O'Brien, C. J., et al. (2011). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. ResearchGate. [Link]

-

ResearchGate. (2023). (PDF) Sulfolane analysis in environmental samples: A critical review. [Link]

-

National Institutes of Health. (2021). Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids. PubMed Central. [Link]

-

ResearchGate. (2013). Oxidation of thiophene with hydrogen peroxide catalyzed by activated carbon and formic acid. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrothiophene synthesis. [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

- Hall, A., & Le-Bras, G. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653.

-

National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed Central. [Link]

- Hulea, V., et al. (2010).

- Elshaarawy, R. F. M., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.

-

Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

-

National Institutes of Health. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]

-

ResearchGate. (2015). Catalytic oxidation of thiophene and its derivatives via dual activation for ultra-deep desulfurization of fuels. [Link]

Sources

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1,1-Dioxothiolane-2-Carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For 1,1-dioxothiolane-2-carboxylic acid, a molecule of interest for its potential applications stemming from its unique structural features, a thorough understanding of its solubility in various organic solvents is paramount. The presence of a highly polar sulfone group, a carboxylic acid capable of hydrogen bonding, and a saturated heterocyclic ring system creates a complex interplay of intermolecular forces that govern its dissolution behavior.

This in-depth technical guide provides a comprehensive overview of the solubility of 1,1-dioxothiolane-2-carboxylic acid. Moving beyond a simple tabulation of data, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and explores predictive models to guide solvent selection. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs and formulation strategies.

Physicochemical Properties of 1,1-Dioxothiolane-2-Carboxylic Acid

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. 1,1-Dioxothiolane-2-carboxylic acid possesses a unique combination of functional groups that influence its interaction with different solvents.

| Property | Value/Description | Source |

| Molecular Formula | C₅H₈O₄S | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Structure | A five-membered saturated ring containing a sulfone group, with a carboxylic acid group attached to the carbon adjacent to the sulfur atom. | [1] |

| Hydrogen Bond Donor Count | 1 (from the carboxylic acid's hydroxyl group) | [1] |

| Hydrogen Bond Acceptor Count | 4 (from the two oxygen atoms of the sulfone group and the two oxygen atoms of the carboxylic acid group) | [1] |

| Computed XLogP3-AA | -0.3 | [1] |

The low XLogP3-AA value suggests a relatively high degree of hydrophilicity. The presence of both hydrogen bond donor and multiple acceptor sites indicates a strong potential for interaction with polar and protic solvents. The sulfone group is highly polar and contributes significantly to the molecule's overall polarity.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The fundamental principle of "like dissolves like" provides a strong framework for predicting the qualitative solubility of 1,1-dioxothiolane-2-carboxylic acid in various organic solvents.[2] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible.

Expected Solubility Trends:

-

High Solubility: In highly polar, protic solvents such as methanol and ethanol, strong hydrogen bonding interactions between the solvent and both the carboxylic acid and sulfone groups of the solute are expected to lead to high solubility. Polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors, are also anticipated to be effective solvents.

-

Moderate Solubility: In solvents of intermediate polarity, such as dichloromethane, some degree of solubility is expected, although likely less than in highly polar solvents.

-

Low to Negligible Solubility: In nonpolar solvents like toluene and hexane, the significant mismatch in polarity between the highly polar solute and the nonpolar solvent will likely result in very low solubility.

It is important to note that these are qualitative predictions. Factors such as temperature and the crystalline structure of the solid can significantly influence the quantitative solubility.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 1,1-dioxothiolane-2-carboxylic acid in a range of organic solvents.

Materials and Equipment:

-

1,1-Dioxothiolane-2-carboxylic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1,1-dioxothiolane-2-carboxylic acid into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker or water bath.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid phase.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean, dry vial. This step removes any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).

-

Analyze the diluted sample using a pre-validated HPLC method (or other quantitative technique) to determine the concentration of 1,1-dioxothiolane-2-carboxylic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

-

Perform each measurement in triplicate to ensure the reproducibility and statistical validity of the results.

-

Predictive Models: An Introduction to Hansen Solubility Parameters

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful theoretical framework.[4] This model decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle behind HSP is that substances with similar HSP values are more likely to be soluble in one another.[4] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

While the HSP values for many common organic solvents are readily available, the HSP for 1,1-dioxothiolane-2-carboxylic acid are not published. However, they can be determined experimentally by observing the solubility of the compound in a range of solvents with known HSPs.

Caption: Logical flow for predicting solubility using Hansen Parameters.

Conclusion

This technical guide provides a multifaceted approach to understanding the solubility of 1,1-dioxothiolane-2-carboxylic acid in organic solvents. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers and drug development professionals are equipped with the necessary tools to both predict and quantitatively determine this critical physicochemical property. The exploration of advanced predictive models like Hansen Solubility Parameters further empowers users to make more informed decisions in solvent selection for synthesis, purification, and formulation. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of chemical entities into tangible scientific and therapeutic advancements.

References

-

PubChem. 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Wikipedia. Hansen solubility parameter. [Link]

-

Abbott, S. HSP for Beginners. Hansen Solubility Parameters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid | C5H8O4S | CID 284518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

thermal stability of cyclic sulfone carboxylic acids

An In-Depth Technical Guide to the Thermal Stability of Cyclic Sulfone Carboxylic Acids

Foreword

In the landscape of modern drug discovery, the cyclic sulfone moiety has emerged as a critical pharmacophore.[1][2][3] Its role as a polar, conformationally constrained scaffold that can act as a bioisostere for ketones or carboxylic acids makes it invaluable for enhancing molecular interactions with biological targets.[2][3] When combined with a carboxylic acid group—essential for modulating solubility and providing a key interaction point—we get a class of compounds with immense therapeutic potential. However, the successful transition of these molecules from discovery to a viable drug product is critically dependent on their physicochemical properties, paramount among which is thermal stability.

This guide provides a comprehensive exploration of the . We will move beyond mere data reporting to delve into the underlying mechanisms of decomposition, the structural factors that govern stability, and the robust analytical methodologies required for accurate characterization. The insights presented here are designed to empower researchers, scientists, and drug development professionals to make informed decisions throughout the development lifecycle, from lead optimization to formulation and manufacturing.

The Fundamentals of Decomposition: A Tale of Two Moieties

The thermal stability of a cyclic sulfone carboxylic acid is not governed by a single decomposition event but rather by the interplay and potential competition between the degradation pathways of its two core functional groups: the cyclic sulfone and the carboxylic acid.

The Cyclic Sulfone Core: SO₂ Extrusion

The defining thermal decomposition pathway for many cyclic sulfones is the elimination of sulfur dioxide (SO₂), a process known as desulfonylation.[4] The facility of this reaction is highly dependent on the ring structure. Studies have consistently shown that five-membered cyclic sulfones (sulfolanes) are significantly less thermally stable than their acyclic or six-membered counterparts.[5][6][7] The onset of thermal decomposition for these five-membered rings often occurs below 300°C, whereas acyclic and aromatic sulfones can be stable to over 350°C.[5][6]

The mechanism is believed to proceed via homolytic cleavage of a carbon-sulfur bond to form a diradical intermediate, which then readily loses SO₂.[4] The relief of ring strain in the five-membered ring provides a strong thermodynamic driving force for this process.

The Carboxylic Acid Arm: Decarboxylation

Carboxylic acids primarily decompose via decarboxylation—the loss of carbon dioxide (CO₂). This process typically occurs at elevated temperatures, with the exact temperature depending on the molecular structure.[8] The thermal decomposition of a carboxylic acid adsorbed on a surface, for instance, has been shown to occur between 227°C and 377°C (500-650 K), proceeding by the elimination of CO₂ and leaving a hydrocarbon fragment.[8] For poly(ether sulfone) copolymers, the decarboxylation process is observed as the initial step in their thermal degradation.[9]

For the molecules , the crucial question is: which process occurs first, or do they occur concurrently? The answer dictates the nature of the degradation products and the overall stability profile.

Key Factors Governing Thermal Stability

A molecule's susceptibility to thermal degradation is not an arbitrary property. It is dictated by a precise set of structural and electronic factors. Understanding these allows for the rational design of more robust drug candidates.

-

Ring Size: As established, five-membered sulfone rings are inherently less stable than six-membered (thiane 1,1-dioxide) or seven-membered rings due to greater ring strain, which facilitates SO₂ extrusion.[5][6]

-

Substituents: The electronic nature of substituents on the cyclic backbone plays a significant role. Electron-withdrawing groups can influence the stability of the C-S bonds, potentially altering the decomposition onset temperature. For other heterocyclic compounds, the introduction of halogen substituents has been shown to significantly increase thermal stability.[10]

-

Position of the Carboxylic Acid: The proximity of the electron-withdrawing carboxylic acid group to the sulfone moiety can influence the electronic environment of the ring and, consequently, its stability. Steric hindrance between the two groups can also introduce strain that may lower the decomposition temperature.

-

Aromatic Fusion: Fusing the cyclic sulfone with an aromatic ring, as seen in structures like thianaphthene 1,1-dioxide, generally increases thermal stability.[5][7] The delocalized π-system of the aromatic ring provides additional stability to the overall structure, making C-S bond cleavage less favorable.

The interplay of these factors is visually summarized in the diagram below.

Caption: Logical relationship of structural factors to overall thermal stability.

Experimental Assessment: A Validated Workflow

To characterize the thermal stability of these compounds, a multi-technique approach is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this evaluation.

Caption: A validated workflow for comprehensive thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear profile of decomposition events.[11]

Objective: To determine the onset temperature of decomposition (T_onset) and the mass loss associated with each degradation step.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the cyclic sulfone carboxylic acid into a clean alumina or platinum crucible.[5] A consistent sample mass and particle size are crucial for reproducibility.

-

Atmosphere: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.[5][11] Causality: An inert atmosphere is critical to study the inherent thermal stability and prevent oxidative decomposition, which is a different chemical process.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min or 20°C/min.[5][12] Causality: A linear heating rate ensures that the decomposition events are well-resolved and allows for kinetic analysis if required.

-

Data Analysis: Plot the sample mass (%) versus temperature. Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T₅%).[10] Identify the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG curve).

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It identifies thermal events like melting, crystallization, and decomposition.[13][14][15]

Objective: To identify the melting point (T_m), enthalpy of fusion (ΔH_f), and the temperature and nature (endothermic/exothermic) of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to sublimation before decomposition, which would interfere with the heat flow measurement.

-

Atmosphere: Place the sample and reference pans into the DSC cell. Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min).

-

Temperature Program: Use a heating rate identical to the TGA experiment (e.g., 10°C/min) to allow for direct correlation of events. Heat from ambient to a temperature beyond the final decomposition observed in TGA.

-

Data Analysis: Plot the heat flow (mW) versus temperature.

-

Identify the sharp, endothermic peak corresponding to melting (T_m). Integrate this peak to determine the enthalpy of fusion (ΔH_f).

-

Observe any broad exothermic or sharp endothermic/exothermic events following the melt that correspond to the decomposition temperatures identified by TGA. An exothermic peak often indicates decomposition.

-

Data Interpretation & Case Study